

Spectroscopic Analysis of N,N-Dipropylformamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dipropylformamide*

Cat. No.: *B1203106*

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Introduction

N,N-Dipropylformamide (CAS No. 6282-00-4) is an organic compound classified as a tertiary amide.^[1] Its molecular formula is C₇H₁₅NO, and it has a molecular weight of approximately 129.20 g/mol.^{[1][2]} This document provides a comprehensive overview of the spectroscopic data for **N,N-Dipropylformamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Due to restricted rotation around the carbon-nitrogen bond in amides, the two N-propyl groups in **N,N-Dipropylformamide** are chemically non-equivalent at room temperature, leading to more complex spectra than might be anticipated.

1.1. ¹H NMR Spectroscopy Data

While specific, experimentally verified peak lists for **N,N-Dipropylformamide** are primarily available in subscription-based databases like SpectraBase, a predicted ¹H NMR spectrum can be outlined based on the compound's structure.^[3] The spectrum is expected to show four distinct signals corresponding to the formyl proton and the three different types of protons on the propyl chains.

Table 1: Predicted ^1H NMR Data for **N,N-Dipropylformamide** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	Singlet	1H	H-C=O
~3.2	Triplet	4H	N-CH ₂ -CH ₂ -CH ₃
~1.6	Sextet	4H	N-CH ₂ -CH ₂ -CH ₃
~0.9	Triplet	6H	N-CH ₂ -CH ₂ -CH ₃

1.2. ^{13}C NMR Spectroscopy Data

Similar to the proton NMR data, a definitive, publicly available experimental peak list for the ^{13}C NMR of **N,N-Dipropylformamide** is not readily accessible. However, based on typical chemical shift values for amides and alkyl chains, a predicted spectrum can be described. Four unique carbon signals are expected.

Table 2: Predicted ^{13}C NMR Data for **N,N-Dipropylformamide** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~163	C=O
~48	N-CH ₂ -CH ₂ -CH ₃
~21	N-CH ₂ -CH ₂ -CH ₃
~11	N-CH ₂ -CH ₂ -CH ₃

1.3. Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of a liquid sample like **N,N-Dipropylformamide**.

- **Sample Preparation:** A small amount of **N,N-Dipropylformamide** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in

a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[4]

- **Instrument Setup:** The NMR tube is placed into the spectrometer's probe. The instrument is tuned and the magnetic field homogeneity is optimized by a process called shimming to ensure high resolution.
- **Data Acquisition:** For ^1H NMR, a standard single-pulse experiment is typically performed. For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]
- **Data Processing:** The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **N,N-Dipropylformamide** is characterized by strong absorptions corresponding to the C-H bonds of the propyl groups and the highly polar carbonyl (C=O) group of the amide. The following data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[6]

Table 3: Key IR Absorption Bands for **N,N-Dipropylformamide**

Wavenumber (cm^{-1})	Intensity	Assignment
2850-3000	Strong	C-H stretch (Alkyl)
~1675	Strong	C=O stretch (Amide)
~1460	Medium	C-H bend (Alkyl)
~1200	Medium	C-N stretch

2.1. Experimental Protocol for FT-IR Spectroscopy

For a liquid sample such as **N,N-Dipropylformamide**, the following Attenuated Total Reflectance (ATR) or transmission methods can be used.

- ATR Method:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
 - Place a single drop of **N,N-Dipropylformamide** directly onto the crystal surface.
 - Acquire the spectrum. The IR beam interacts with the sample at the crystal surface.
 - Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
- Transmission (Salt Plate) Method:
 - Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film between the plates.
 - Mount the plates in the spectrometer's sample holder and acquire the spectrum.
 - After analysis, clean the plates with a non-aqueous solvent and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The standard method for a volatile organic compound like **N,N-Dipropylformamide** is Electron Ionization (EI).

3.1. Mass Spectrometry Data

Under EI conditions, **N,N-Dipropylformamide** will produce a molecular ion (M^{+}) peak corresponding to its molecular weight. This ion will then undergo characteristic fragmentation. The most prominent fragmentation for amides is typically alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

Table 4: Predicted Mass Spectrometry Data (EI) for **N,N-Dipropylformamide**

m/z	Predicted Identity	Notes
129	$[\text{C}_7\text{H}_{15}\text{NO}]^+$	Molecular Ion ($\text{M}^{+ \cdot}$)
100	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl radical via alpha-cleavage
86	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl radical
58	$[\text{C}_3\text{H}_8\text{N}]^+$	Fragment from propyl group cleavage

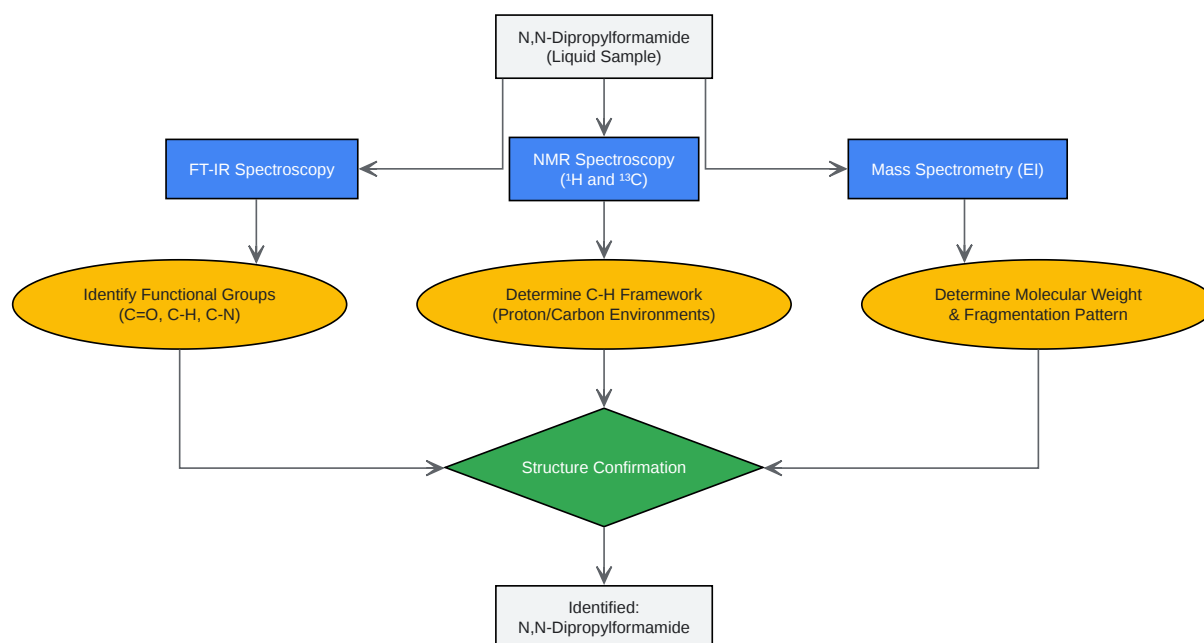
3.2. Experimental Protocol for Mass Spectrometry

A typical procedure for analyzing a liquid sample by GC-MS with an EI source is as follows:

- **Sample Introduction:** A small, diluted sample of **N,N-Dipropylformamide** is injected into a Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron and form a positively charged molecular ion ($\text{M}^{+ \cdot}$).^[7]
- **Fragmentation:** The high energy of the molecular ion causes it to break apart into smaller, charged fragments.
- **Mass Analysis:** The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Workflow

The logical flow for the spectroscopic identification of **N,N-Dipropylformamide** involves a multi-technique approach to confirm its identity and structure.



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Caption: Spectroscopic analysis workflow for **N,N-Dipropylformamide**.

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